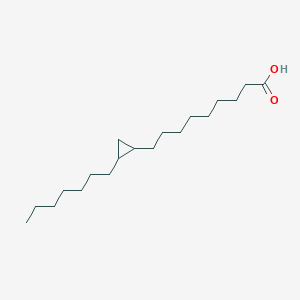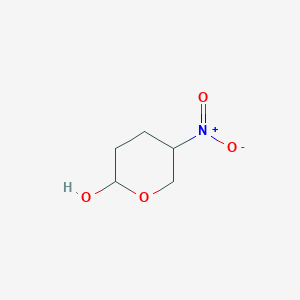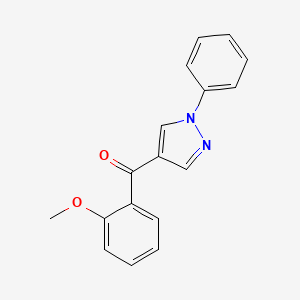
9-(2-Heptylcyclopropyl)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Heptylcyclopropyl)nonanoic acid is a synthetic organic compound with the molecular formula C19H36O2 It is a derivative of nonanoic acid, featuring a cyclopropyl group and a heptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Heptylcyclopropyl)nonanoic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of heptylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then oxidized to the carboxylic acid. The reaction conditions often include the use of Grignard reagents, followed by oxidation with agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Heptylcyclopropyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Aplicaciones Científicas De Investigación
9-(2-Heptylcyclopropyl)nonanoic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including plasticizers and surfactants.
Mecanismo De Acción
The mechanism of action of 9-(2-Heptylcyclopropyl)nonanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and heptyl chain contribute to its unique binding properties, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Nonanoic Acid: A simpler fatty acid with a similar carbon chain length but without the cyclopropyl and heptyl modifications.
Pelargonic Acid: Another name for nonanoic acid, commonly used in the production of plasticizers and herbicides.
Azelaic Acid: A dicarboxylic acid with similar applications in the cosmetic and pharmaceutical industries.
Uniqueness
9-(2-Heptylcyclopropyl)nonanoic acid is unique due to its cyclopropyl group and heptyl chain, which confer distinct chemical and physical properties
Propiedades
Número CAS |
873093-57-3 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
9-(2-heptylcyclopropyl)nonanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-7-10-13-17-16-18(17)14-11-8-5-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
Clave InChI |
PGAPGFUBUHRBSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CC1CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)

![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)

![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)

![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
